molecular formula C17H9Cl2N3OS B12007381 2-amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile

2-amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12007381
M. Wt: 374.2 g/mol
InChI Key: WJKDSPTXYMWHQB-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of an amino group, dichlorophenyl group, thiophenyl group, and two cyano groups attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and nitriles.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

    Attachment of the Dichlorophenyl and Thiophenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, using reagents like chlorinated phenyl derivatives and thiophene derivatives.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.

    Substitution: The amino group and aromatic rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy as drug candidates for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2,4-dichlorophenyl)-6-(phenyl)-4H-pyran-3,5-dicarbonitrile
  • 2-amino-4-(2,4-dichlorophenyl)-6-(furan-2-yl)-4H-pyran-3,5-dicarbonitrile
  • 2-amino-4-(2,4-dichlorophenyl)-6-(pyridin-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the thiophenyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The dichlorophenyl group also enhances its stability and potential biological activity.

Properties

Molecular Formula

C17H9Cl2N3OS

Molecular Weight

374.2 g/mol

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-6-thiophen-2-yl-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C17H9Cl2N3OS/c18-9-3-4-10(13(19)6-9)15-11(7-20)16(14-2-1-5-24-14)23-17(22)12(15)8-21/h1-6,15H,22H2

InChI Key

WJKDSPTXYMWHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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